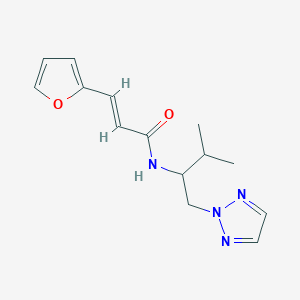
(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis
(E)-3-(furan-2-yl)acrylamide derivatives have been used in green organic chemistry synthesis. A study demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing filamentous marine and terrestrial-derived fungi for ene-reduction. This process yielded compounds with a CN-bearing stereogenic center, showcasing the potential of (E)-3-(furan-2-yl)acrylamide in environmentally friendly organic synthesis (Jimenez et al., 2019).
Crystal Structure Analysis
The compound and its derivatives have been analyzed for their crystal structures. One study focused on the crystal structures of related N-tosylacrylamide compounds, revealing the conformational characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Cheng et al., 2016).
Cytotoxicity in Cancer Research
In cancer research, derivatives of (E)-3-(furan-2-yl)acrylamide have been synthesized and tested for cytotoxic potency against various cancer cell lines. These compounds showed promising results as potential therapeutic agents due to their broad-spectrum cytotoxicity (Tarleton et al., 2013).
Antimicrobial and Pharmacological Properties
Compounds related to (E)-3-(furan-2-yl)acrylamide have been explored for their antimicrobial properties. One study synthesized derivatives with significant activity against a range of microbes, indicating the potential of these compounds in developing new antimicrobial agents (Sokmen et al., 2014).
Anxiolytic Activity in Neuropharmacology
In neuropharmacology, certain derivatives of (E)-3-(furan-2-yl)acrylamide have shown anxiolytic-like activity in animal models, suggesting their potential use in treating anxiety disorders (Targowska-Duda et al., 2019).
Novel Chemical Compounds for Virus Inhibition
There's research indicating the potential of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide in suppressing the enzymatic activities of viruses like SARS coronavirus, opening avenues for antiviral drug development (Lee et al., 2017).
Macroporous Silica Modification
In materials science, the modification of macroporous silica with derivatives of (E)-3-(furan-2-yl)acrylamide has been explored, indicating the potential for creating new chiral stationary phases for chromatographic applications (Tian et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNDZIEBACGMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
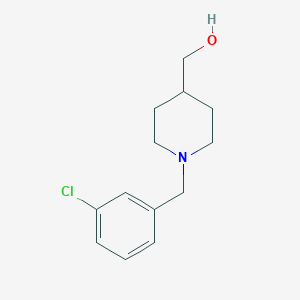
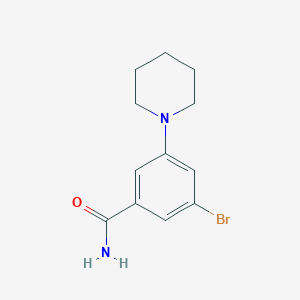
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)
![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)
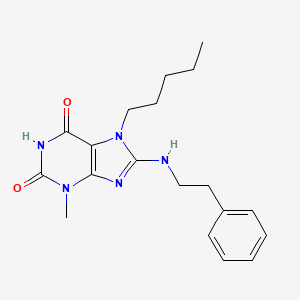
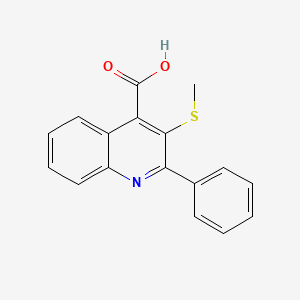

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

